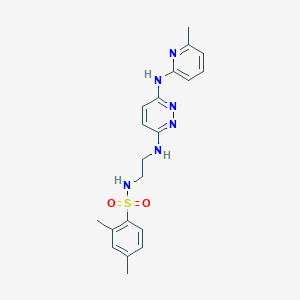
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that belongs to the family of quinazolinones. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a derivative of quinazolinone, has been studied for its antifungal properties. Specifically, derivatives of this compound have shown significant inhibitory effects on the growth of various fungi, including Fusarium oxysporum. The antifungal mechanism involves increasing the permeability of the fungal cell membrane, leading to malformation of the hypha and condensation of its endosome, which ultimately inhibits spore germination and fungal growth. This suggests potential applications in developing antifungal agents for agricultural or pharmaceutical use (Xu et al., 2007).
Interaction with Human Serum Albumin
Research into the interactions between derivatives of this compound and human serum albumin (HSA) has revealed insights into the binding mechanisms and conformational changes induced in HSA. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs based on this compound. The findings indicate that the fluorine substitution enhances the affinity of the compound for HSA, which could influence its distribution and efficacy as a therapeutic agent (Wang et al., 2016).
Antibacterial and Antifungal Properties
The synthesis of novel 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety, related to this compound, has demonstrated significant antibacterial and antifungal properties. These compounds have shown efficacy against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae and a broad spectrum of fungicidal activities, suggesting their potential as antimicrobial agents for crop protection (Shi et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-fluorobenzoic acid", "thiourea", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid in the presence of sodium hydroxide and thiourea to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Oxidation of 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one with hydrogen peroxide to form 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the final product." ] } | |
CAS-Nummer |
422526-86-1 |
Molekularformel |
C15H10F2N2OS |
Molekulargewicht |
304.31 |
IUPAC-Name |
6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F2N2OS/c16-10-3-1-9(2-4-10)8-19-14(20)12-7-11(17)5-6-13(12)18-15(19)21/h1-7H,8H2,(H,18,21) |
InChI-Schlüssel |
DRISYQTXVYLNAY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)

![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)




![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![(5-Bromofuran-2-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2582409.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)